molecular formula C16H19N B12507001 4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile

4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile

Cat. No.: B12507001
M. Wt: 225.33 g/mol
InChI Key: WFVBLRKVRNUULX-UHFFFAOYSA-N
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Description

4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile is an organic compound with the molecular formula C16H19N It is characterized by a cyclohexyl ring substituted with a prop-1-en-1-yl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, including hydrogenation and cyclization.

    Introduction of the Prop-1-en-1-yl Group: The prop-1-en-1-yl group is introduced via an alkylation reaction using appropriate reagents and catalysts.

    Attachment of the Benzonitrile Moiety: The final step involves the coupling of the cyclohexyl intermediate with a benzonitrile derivative under specific reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile: Characterized by the presence of a prop-1-en-1-yl group and a benzonitrile moiety.

    4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-prop-1-enylcyclohexyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h2-3,6-7,10-11,13,15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVBLRKVRNUULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CCC(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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